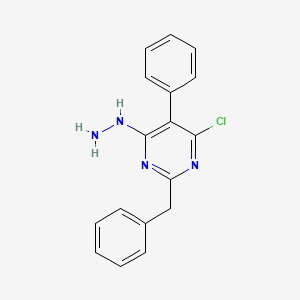![molecular formula C14H20N2O3 B13866343 [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)
[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a nitrophenylethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with nitrophenylethyl halides under basic conditions. The hydroxymethyl group can be introduced through subsequent reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
Wirkmechanismus
The mechanism of action of [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methanol: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
[1-[2-(4-Methylphenyl)ethyl]piperidin-3-yl]methanol: Similar structure with a methylphenyl group instead of a nitrophenyl group.
Uniqueness:
- The presence of the nitrophenyl group in [1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol imparts unique electronic properties, which can influence its reactivity and interactions with biological targets.
- The combination of the piperidine ring and the hydroxymethyl group provides a versatile scaffold for further functionalization and derivatization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[1-[2-(4-nitrophenyl)ethyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H20N2O3/c17-11-13-2-1-8-15(10-13)9-7-12-3-5-14(6-4-12)16(18)19/h3-6,13,17H,1-2,7-11H2 |
InChI-Schlüssel |
XDHJYCZBLNOMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


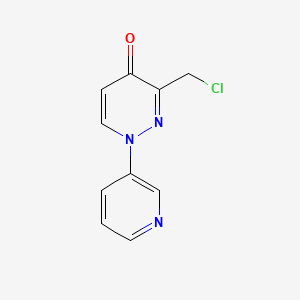
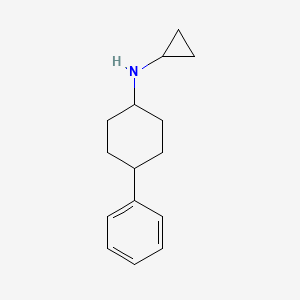
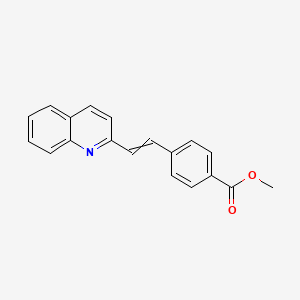
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
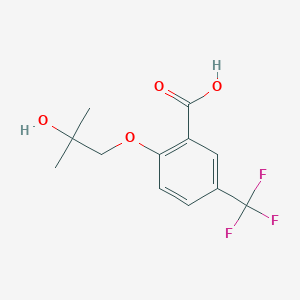
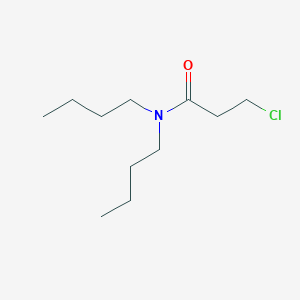
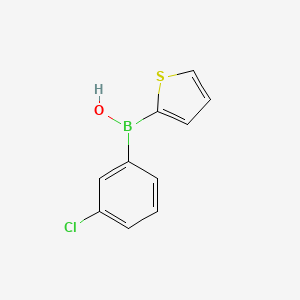
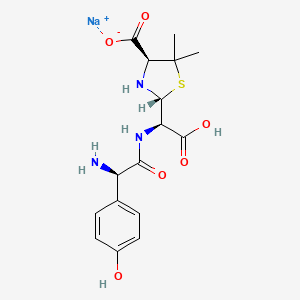

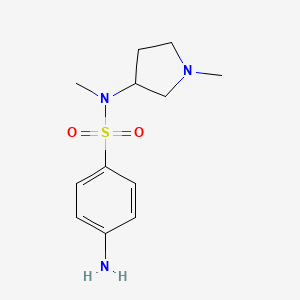
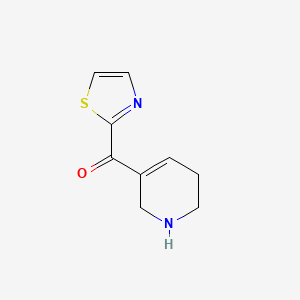
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)
